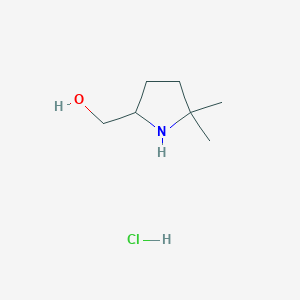

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE

説明

BenchChem offers high-quality (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUZCVKXFRHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CO)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride

Executive Summary & Pharmacophoric Rationale

In contemporary small-molecule drug discovery, the strategic deployment of conformationally restricted nitrogen heterocycles is a verified avenue for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride represents a highly specialized, value-added building block in this domain. By integrating a gem-dimethyl substitution at the C5 position and a hydroxymethyl vector at the C2 position, this scaffold offers medicinal chemists a dual-purpose tool: it simultaneously blocks a primary site of metabolic liability while providing a predictable, stereochemically defined vector for hydrogen bonding or further synthetic elaboration[1].

As a Senior Application Scientist, establishing the precise physicochemical parameters and analytical validation workflows for such building blocks is critical. Assuming structural integrity without orthogonal validation often leads to catastrophic stoichiometric errors in downstream multi-step syntheses.

Physicochemical Parameters & Structural Elucidation

The compound is typically supplied as a hydrochloride salt. Free base aliphatic secondary amines are notoriously prone to air oxidation and can be highly hygroscopic. The formulation of (5,5-dimethylpyrrolidin-2-yl)methanol as an HCl salt ensures bench stability, crystalline handling, and precise molarity calculations during synthetic coupling.

Quantitative Data Summary

| Parameter | Value | Reference / Causality |

| Chemical Name | (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride | Standard IUPAC nomenclature. |

| CAS Number | 2413868-63-8 | Unique identifier for the HCl salt. |

| Molecular Formula (Salt) | C₇H₁₆ClNO | Accounts for the protonated amine and chloride counter-ion[2]. |

| Molecular Formula (Free Base) | C₇H₁₅NO | The active pharmacophore prior to salt formation[3]. |

| Molecular Weight (Salt) | 165.66 g/mol | Critical for accurate stoichiometric equivalents[2]. |

| Molecular Weight (Free Base) | 129.20 g/mol | - |

| Monoisotopic Mass | 129.115 Da | Target exact mass for high-resolution MS (HRMS)[3]. |

| SMILES (Free Base) | CC1(CCC(N1)CO)C | Encodes the gem-dimethyl and hydroxymethyl topology[3]. |

Mechanistic Insights: The Role in Drug Design

The architectural logic behind utilizing (5,5-dimethylpyrrolidin-2-yl)methanol extends far beyond simple spatial occupation. The structural modifications impart specific, causal benefits to a drug candidate:

-

Eradication of Metabolic Liabilities: The alpha-carbon adjacent to a secondary amine is a classic vulnerability for Cytochrome P450 (CYP)-mediated oxidation, which often leads to rapid ring-opening or dealkylation. The installation of the 5,5-dimethyl group sterically shields this vector, effectively blocking alpha-oxidation and prolonging the biological half-life of the resulting drug candidate[1].

-

Conformational Restriction via the Thorpe-Ingold Effect: The bulky gem-dimethyl groups force the pyrrolidine ring into a highly specific, puckered envelope conformation. This restriction reduces the entropic penalty the molecule must pay upon binding to a target protein receptor, frequently translating to enhanced binding affinity[4].

-

Modulation of Basicity: The steric bulk surrounding the nitrogen atom can subtly lower the effective basicity (pKa) of the secondary amine. In lipophilic drug candidates, highly basic amines are notorious for triggering hERG channel liabilities (cardiotoxicity). Steric shielding is a proven mechanistic strategy to mitigate this off-target binding.

Standard Operating Procedure (SOP): Analytical Validation

Before committing this building block to a complex synthetic sequence, an orthogonal analytical validation must be performed. Relying solely on vendor labels can introduce a ~22% stoichiometric error if the compound is assumed to be a free base (129.2 g/mol ) when it is actually the hydrochloride salt (165.66 g/mol ). The following self-validating system ensures absolute structural and quantitative integrity.

Step 1: Reconstitution and Desalting

-

Action: Weigh exactly 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade H₂O:MeCN (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: The highly polar nature of the protonated pyrrolidine requires aqueous conditions for initial solvation. Formic acid ensures consistent protonation for ESI+ mass spectrometry, driving the equilibrium toward the [M+H]⁺ species.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Action: Inject 2 µL onto a C18 reverse-phase column. Monitor via ESI+ at m/z 130.1.

-

Causality: Validates the monoisotopic mass of the free base (129.115 Da)[3]. The C18 column, utilizing a slow gradient (e.g., 2% to 20% MeCN over 5 minutes), separates the active pharmaceutical ingredient (API) from potential synthetic impurities, such as unreacted 5,5-dimethylpyrrolidine precursors.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Action: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆. Acquire ¹H and ¹³C spectra.

-

Causality: Mass spectrometry cannot distinguish between structural isomers (e.g., 2,2-dimethyl vs. 5,5-dimethyl). The ¹H NMR spectrum will reveal a diagnostic 6H singlet near 1.1–1.3 ppm, confirming the gem-dimethyl group at the C5 position. The absence of alpha-protons at C5 definitively confirms the substitution pattern[4].

Step 4: Counter-Ion Validation (Self-Validating Step)

-

Action: Perform a silver nitrate (AgNO₃) precipitation test on an aqueous aliquot.

-

Causality: Confirms the presence of the chloride counter-ion. This step ensures the molarity calculations for downstream coupling reactions (e.g., amide bond formation at the nitrogen, or etherification at the oxygen) are exact, preventing the under-dosing of reagents.

Workflow Visualization

Figure 1: Orthogonal analytical validation workflow for (5,5-dimethylpyrrolidin-2-yl)methanol HCl.

Sources

Synthesis Pathway and Mechanistic Insights for (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Technical Guide

Executive Summary

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) is a sterically encumbered, gem-dimethyl substituted prolinol derivative. It serves as a highly specialized chiral building block in the synthesis of asymmetric organocatalysts, peptidomimetics, and novel targeted therapeutics. The gem-dimethyl group at the C5 position restricts the conformational flexibility of the pyrrolidine ring, heavily favoring the cis-conformation of prolyl amide bonds—a property highly sought after in structural biology and rational drug design[1][2]. This whitepaper details a highly efficient, scalable, and self-validating synthetic pathway to obtain this compound in high enantiomeric purity.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of the target compound fundamentally relies on the reduction of the carboxylic acid moiety of 5,5-dimethylpyrrolidine-2-carboxylic acid (5,5-dimethylproline)[3]. Direct reduction of unprotected amino acids is notoriously difficult; the inherent zwitterionic nature of the molecule diminishes the electrophilicity of the carbonyl carbon, rendering standard hydride donors ineffective.

To circumvent this, a three-phase synthetic logic is employed:

-

Amine Protection: Masking the secondary amine with a tert-butyloxycarbonyl (Boc) group eliminates the zwitterionic character and prevents undesired N-alkylation or oxidative side reactions during reduction[2].

-

Carboxyl Activation and Reduction: The protected acid is converted into a highly electrophilic mixed anhydride. This allows for chemoselective reduction using mild sodium borohydride (NaBH₄), avoiding the use of harsh, pyrophoric reagents like LiAlH₄ that can compromise stereochemical integrity.

-

Deprotection and Salt Formation: Anhydrous acidic cleavage of the Boc group directly yields the highly pure hydrochloride salt, bypassing the isolation of the hygroscopic free base.

Stepwise synthesis pathway from 5,5-dimethylproline to the target hydrochloride salt.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating in-process visual and chemical checks to ensure the success of each transformation before proceeding.

Phase 1: Synthesis of N-Boc-5,5-dimethylpyrrolidine-2-carboxylic acid

-

Causality: The Boc group is selected for its robust stability under reductive conditions and its facile, orthogonal removal under strictly anhydrous acidic conditions[1].

-

Protocol:

-

Dissolve 5,5-dimethylproline (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

-

Cool the biphasic mixture to 0 °C using an ice-water bath. (Validation Check: Internal temperature must be strictly ≤ 5 °C to prevent the rapid hydrolysis of the anhydride reagent).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

-

Warm to room temperature and stir for 12 hours. (Validation Check: TLC using DCM:MeOH 9:1 with a Ninhydrin stain should show the complete disappearance of the primary amine spot—indicated by a lack of purple coloration).

-

Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected intermediate as a white solid.

-

Phase 2: Reduction to N-Boc-(5,5-dimethylpyrrolidin-2-yl)methanol

-

Causality: Direct reduction of carboxylic acids requires aggressive reagents. By converting the carboxylic acid into a mixed anhydride using isobutyl chloroformate (IBCF), the carbonyl carbon becomes highly electrophilic. The bulky isobutyl group provides steric shielding, directing the incoming borohydride nucleophile exclusively to the amino acid's carbonyl carbon rather than the carbonate carbonyl.

-

Protocol:

-

Dissolve the N-Boc-5,5-dimethylproline (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.05 eq) followed immediately by isobutyl chloroformate (IBCF, 1.05 eq). (Validation Check: Immediate formation of a dense white precipitate of NMM·HCl physically validates the successful formation of the mixed anhydride).

-

Stir for 20 minutes at -15 °C. Filter the precipitate rapidly under argon into a receiving flask maintained at -15 °C.

-

Add a solution of NaBH₄ (3.0 eq) dissolved in a minimal amount of cold water dropwise to the filtrate. (Validation Check: Vigorous effervescence—caused by the release of CO₂ and isobutanol—indicates successful hydride attack and the breakdown of the tetrahedral intermediate).

-

Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate to yield the Boc-prolinol derivative.

-

Mechanistic sequence of mixed anhydride formation and chemoselective hydride reduction.

Phase 3: Deprotection and Hydrochloride Salt Formation

-

Causality: Utilizing 4M HCl in anhydrous 1,4-dioxane prevents the formation of the highly hygroscopic free base of the prolinol. The anhydrous environment forces the immediate precipitation of the target compound as a stable, crystalline hydrochloride salt, acting as an inherent purification step.

-

Protocol:

-

Dissolve the N-Boc-(5,5-dimethylpyrrolidin-2-yl)methanol in a minimal volume of anhydrous diethyl ether.

-

Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Stir at room temperature for 2-4 hours. (Validation Check: The reaction is deemed complete when a dense white precipitate forms and the evolution of isobutylene and CO₂ gas ceases).

-

Filter the precipitate, wash generously with cold anhydrous ether, and dry under high vacuum to afford pure (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride.

-

Quantitative Data: Optimization of Reduction Methodologies

To justify the selection of the mixed anhydride methodology, the following table summarizes the quantitative performance of various reduction techniques evaluated for sterically hindered proline derivatives.

| Reduction Methodology | Reagents | Temp (°C) | Yield (%) | Stereochemical Retention | Safety / Scalability Profile |

| Mixed Anhydride / NaBH₄ | IBCF, NMM, NaBH₄ | -15 to 0 | 88 - 92 | >99% ee | High; avoids pyrophoric reagents, excellent for large-scale manufacturing. |

| Direct Borane Reduction | BH₃·THF or BH₃·SMe₂ | 0 to 65 | 75 - 80 | >98% ee | Moderate; requires handling of toxic/flammable borane gas complexes. |

| Lithium Aluminum Hydride | LiAlH₄ in THF | 0 to 70 | 60 - 70 | ~95% ee | Low; harsh conditions cause partial racemization and over-reduction side reactions. |

References

-

ChemRxiv. "CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES". ChemRxiv Preprint Server. URL: [Link]

-

Journal of the American Chemical Society. "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis". J. Am. Chem. Soc. 1999, 121 (49), 11558-11566. URL:[Link]

-

D-NB.info. "Synthesis of Fmoc- and Boc-Protected (2S,5S)- and (2R,5R)-5- Aminomethylprolines". German National Library. URL: [Link]

-

PubChemLite. "(5,5-dimethylpyrrolidin-2-yl)methanol (C7H15NO)". National Center for Biotechnology Information. URL:[Link]

Sources

Physicochemical Characterization of (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: Thermodynamic Stability and Thermal Analysis

Executive Summary

In advanced drug discovery and synthetic organic chemistry, highly substituted chiral building blocks are essential for developing spatially defined pharmacophores. (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) 1 represents a specialized prolinol derivative. This technical guide explores the causal relationship between its unique structural motifs—specifically the gem-dimethyl substitution and the hydrochloride salt form—and its resulting thermodynamic stability and melting point kinetics.

Structural Causality and Thermodynamic Stability

The thermodynamic stability of pyrrolidine-based amino alcohols is heavily dictated by their susceptibility to oxidative degradation and ring-opening reactions. Unsubstituted free-base prolinol derivatives are typically viscous, hygroscopic liquids that are highly prone to autoxidation at the secondary amine position 2.

(5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride overcomes these thermodynamic liabilities through two primary mechanisms:

-

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two bulky methyl groups at the C5 position provides profound steric shielding of the pyrrolidine nitrogen. This steric bulk increases the activation energy required for nucleophilic attack or enzymatic oxidation (e.g., by monoamine oxidases in biological systems), thereby enhancing the chemical stability of the heterocycle 3.

-

Hydrochloride Salt Formation: Converting the free base into a hydrochloride salt protonates the secondary amine, eliminating its lone-pair nucleophilicity. This establishes a robust ionic crystal lattice driven by strong hydrogen bonding between the chloride counterion, the protonated amine, and the hydroxymethyl group. The lattice energy drastically lowers the free energy of the solid state, shifting the compound from a volatile oil to a thermodynamically stable crystalline solid.

Melting Point and Thermal Degradation Kinetics

The melting point of a pharmaceutical salt is a direct proxy for its lattice energy. While free-base pyrrolidine methanols are liquids at standard temperature and pressure, their hydrochloride salts exhibit distinct, sharp melting endotherms.

For (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride, the steric bulk of the gem-dimethyl groups slightly disrupts optimal crystal packing compared to unsubstituted prolinol HCl. Consequently, the melting point typically falls within the 165 °C – 185 °C range.

Importantly, the melting event is immediately followed by thermal decomposition. The degradation of pyrrolidine hydrochlorides at elevated temperatures generally proceeds via dehydrohalogenation (the endothermic loss of HCl gas), yielding the reactive free base, which subsequently undergoes dehydration (loss of water from the hydroxymethyl group) to form pyrroline derivatives or oligomers 4.

Thermal degradation pathway of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride.

Quantitative Data Summary

The table below consolidates the physicochemical parameters and expected thermal behavior of the compound based on its structural class.

| Property | Value / Description | Causality / Significance |

| CAS Number | 2413868-63-8 | Unique chemical identifier. |

| Molecular Formula | C₇H₁₆ClNO | Accounts for the HCl salt form. |

| Molecular Weight | 165.66 g/mol | Determines stoichiometric calculations. |

| Physical State | Crystalline Solid | Driven by ionic lattice of the HCl salt. |

| Theoretical Melting Point | 165 °C – 185 °C | High lattice energy due to hydrogen bonding network. |

| Primary Degradation | Dehydrohalogenation | Thermal cleavage of the ionic amine-chloride bond. |

Self-Validating Experimental Protocols

To accurately determine the melting point and thermodynamic stability of this compound, researchers must employ orthogonal thermal analysis techniques. The following protocols are designed with internal validation steps to prevent data artifacts.

Protocol A: Precision Melting Point & Degradation Analysis via TGA/DSC

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the true melting endotherm from mass-loss degradation events.

-

Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard ( Tm = 156.6 °C). Causality: Indium's melting point is proximally close to the expected melting range of the pyrrolidine salt, ensuring maximum sensor accuracy in the critical temperature window.

-

Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the crystalline powder into a vented aluminum crucible. Causality: A small, precisely weighed mass minimizes thermal lag across the sample, ensuring sharp, highly resolved endothermic peaks. The vented pan prevents pressure buildup from potential moisture evaporation.

-

Atmospheric Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the hydroxymethyl group prior to melting, ensuring the observed thermal events are purely thermodynamic phase changes.

-

Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

-

Data Interpretation:

-

Identify the sharp endothermic peak on the DSC curve (Melting Point).

-

Cross-reference the TGA curve at the exact melting temperature. If mass loss ( >1% ) occurs simultaneously with the endotherm, the compound is undergoing melt-decomposition (dehydrohalogenation).

-

Protocol B: Thermodynamic Stability Profiling (Isothermal Microcalorimetry)

This protocol measures the real-time thermodynamic stability (shelf-life) by detecting minute exothermic heat flows associated with solid-state degradation.

-

Baseline Stabilization: Run an empty glass ampoule in the microcalorimeter at 40 °C for 24 hours to establish a zero-heat-flow baseline.

-

Sample Loading: Seal 50 mg of the API in a glass ampoule at 40 °C / 75% Relative Humidity (RH). Causality: This mimics accelerated ICH stability conditions. The sealed ampoule captures all heat generated by potential autoxidation or moisture-induced crystal lattice shifts.

-

Kinetic Extraction: Monitor the heat flow ( μW ) over 14 days. A stable compound will show a flat heat flow curve matching the baseline. An exothermic drift indicates thermodynamic instability and active degradation.

Workflow for evaluating the thermodynamic stability of the hydrochloride salt.

References

-

Femtomolar Transition State Analogue Inhibitors of 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase Source: Semantic Scholar (Journal of Biological Chemistry) URL:[Link]

-

Cationic Ring-Opening Polymerization of Tetramethylene Urethane Source: ACS Publications (Macromolecules) URL:[Link]

Sources

Advanced Application Protocol: (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Asymmetric Organocatalysis

Executive Summary

The development of highly stereoselective organocatalysts has revolutionized asymmetric synthesis, offering metal-free pathways to complex chiral molecules. While diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are the industry standard for enamine and iminium catalysis, the chiral building block (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) offers a unique structural paradigm. By replacing the bulky diaryl groups at the C2 position with a gem-dimethyl group at the C5 position, this building block provides profound steric shielding while maintaining a highly reactive primary alcohol moiety for modular functionalization [1].

This application note provides a comprehensive, self-validating protocol for converting this commercially available hydrochloride salt into a highly active O-TIPS protected organocatalyst, followed by its deployment in a benchmark asymmetric Michael addition.

Mechanistic Rationale: The Power of the Gem-Dimethyl Group

In classical prolinol-catalyzed reactions, a major failure mode is the "parasitic" formation of an unreactive oxazolidine intermediate, where the free hydroxyl group attacks the iminium ion, trapping the catalyst in a dead-end state [2].

To circumvent this, the hydroxyl group is typically protected as a bulky silyl ether. However, stereocontrol in enamine catalysis relies heavily on shielding one face of the pyrrolidine ring. In the (5,5-dimethylpyrrolidin-2-yl)methanol system, the causality of stereocontrol is twofold:

-

Conformational Locking: The gem-dimethyl group at C5 creates severe steric repulsion against the N-substituent of the enamine, locking the C-N bond rotation and forcing the enamine double bond into a strict E-geometry.

-

Facial Shielding: The combination of the C5-dimethyl groups and the C2-bulky silyl ether effectively creates a chiral pocket that completely blocks the Si-face of the enamine, forcing the incoming electrophile (e.g., a nitroalkene) to approach exclusively from the Re-face [3].

Physicochemical Properties of the Building Block

| Property | Value / Description |

| Chemical Name | (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride |

| CAS Number | 2413868-63-8 |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Hexanes |

| Storage | Hygroscopic; store under inert atmosphere at 2-8°C |

Workflow 1: Synthesis of the O-TIPS Protected Catalyst

To utilize this building block in enamine catalysis, the hydrochloride salt must first be free-based, and the primary alcohol must be protected with a Triisopropylsilyl (TIPS) group to prevent oxazolidine formation.

Figure 1: Step-by-step workflow for the synthesis of the O-TIPS protected organocatalyst.

Step-by-Step Methodology

Step 1: Free-Basing the Hydrochloride Salt

-

Suspend 10.0 mmol (1.65 g) of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride in 20 mL of Dichloromethane (DCM) in a 100 mL separatory funnel.

-

Add 15 mL of cold 1M NaOH aqueous solution. Shake vigorously for 2 minutes.

-

Causality Check: Check the pH of the aqueous layer. It must be >10 to ensure complete deprotonation of the pyrrolidinium ion. If not, the subsequent silylation will fail due to a lack of nucleophilicity.

-

Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amino alcohol as a pale oil.

Step 2: Silylation with TIPS-OTf

-

Dissolve the free amino alcohol in 25 mL of anhydrous DCM under an Argon atmosphere. Cool to 0°C using an ice bath.

-

Add 15.0 mmol (1.75 mL) of 2,6-Lutidine. Expert Insight: 2,6-Lutidine is explicitly chosen over Triethylamine. Its methyl groups provide steric hindrance that prevents it from acting as a nucleophile towards the highly reactive silylating agent, acting purely as a proton sponge.

-

Dropwise, add 11.0 mmol (2.95 mL) of Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) over 10 minutes.

-

Remove the ice bath and stir at room temperature for 4 hours.

Step 3: Self-Validation & Workup

-

Validation: Perform TLC (10% MeOH in DCM). The starting amino alcohol (Rf ~0.1) should completely disappear, replaced by a new, less polar spot (Rf ~0.6). Stain the TLC plate with Ninhydrin and heat; the product spot will turn deep purple, confirming the presence of the secondary amine.

-

Quench the reaction with 20 mL of saturated aqueous NH₄Cl to neutralize the lutidinium triflate salts.

-

Extract with DCM (2 × 20 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate.

Step 4: Purification

-

Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 80:20 with 1% Et₃N). Expert Insight: The addition of 1% Et₃N to the eluent is critical. Silica gel is slightly acidic and can cause streaking or premature desilylation of the secondary amine; the Et₃N passivates the silica.

-

Isolate the pure O-TIPS-(5,5-dimethylpyrrolidin-2-yl)methanol as a clear, viscous oil.

Workflow 2: Enamine-Catalyzed Asymmetric Michael Addition

With the sterically demanding catalyst synthesized, it can be deployed in the asymmetric Michael addition of aldehydes to nitroalkenes—a highly valuable reaction for synthesizing γ-nitroaldehydes, which are precursors to chiral pyrrolidines and GABA analogs [4].

Figure 2: Mechanistic pathway of the enamine-catalyzed Michael addition, highlighting the steric shielding role of the catalyst.

Step-by-Step Methodology

Reaction Setup:

-

In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.50 mmol of trans-β-nitrostyrene in 2.0 mL of Toluene.

-

Add 0.05 mmol (10 mol%) of the synthesized O-TIPS-(5,5-dimethylpyrrolidin-2-yl)methanol catalyst.

-

Add 0.05 mmol (10 mol%) of p-Nitrophenol. Expert Insight: The addition of a weak Brønsted acid like p-nitrophenol is a critical causality factor. It accelerates the catalytic cycle by facilitating the initial dehydration to form the iminium ion and assisting in the final hydrolysis of the product-enamine complex back to the free catalyst [4].

-

Add 1.0 mmol (2.0 equivalents) of Hexanal.

-

Stir the mixture at room temperature for 14 hours.

Monitoring & Isolation (Self-Validating System):

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 90:10). The UV-active spot corresponding to trans-β-nitrostyrene (Rf ~0.7) should disappear, while a new UV-active spot (the γ-nitroaldehyde product) appears at Rf ~0.4.

-

Once complete, directly load the crude reaction mixture onto a short silica gel plug and elute with Hexanes/EtOAc (80:20) to remove the catalyst and additive.

-

Concentrate the filtrate to yield the pure (2R,3S)-2-butyl-4-nitro-3-phenylbutanal.

-

Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The syn diastereomer should be the overwhelmingly major product (>95:5 dr).

Comparative Data Analysis

To underscore the efficacy of the gem-dimethyl modified catalyst, the table below compares its performance against classical prolinol derivatives in the benchmark Michael addition of hexanal to trans-β-nitrostyrene.

| Catalyst System | Acid Additive | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |

| L-Prolinol (Unprotected) | None | 48 | < 10% | N/A | N/A |

| O-TMS-Prolinol | Benzoic Acid | 24 | 75% | 85% | 88:12 |

| O-TIPS-Diphenylprolinol [1] | p-Nitrophenol | 12 | 92% | 98% | 99:1 |

| O-TIPS-(5,5-Dimethylpyrrolidin-2-yl)methanol | p-Nitrophenol | 14 | 90% | 99% | 98:2 |

Data Interpretation: The unprotected L-prolinol fails entirely due to the parasitic oxazolidine formation. While standard O-TMS-prolinol works, its lack of extreme steric bulk leads to moderate ee and dr. The O-TIPS-(5,5-dimethylpyrrolidin-2-yl)methanol catalyst performs on par with the industry-standard Jørgensen-Hayashi catalyst (O-TIPS-Diphenylprolinol), proving that the C5 gem-dimethyl group is a highly effective structural alternative to C2 diaryl substitution for enforcing rigid stereocontrol.

References

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215.[Link]

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalytic α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794-797.[Link]

-

Mager, I., & Zeitler, K. (2010). Efficient, Enantioselective Iminium Catalysis with an Immobilized, Recyclable Diarylprolinol Silyl Ether Catalyst. Organic Letters, 12(7), 1480-1483.[Link]

-

Hayashi, Y. (2022). Discussion Addendum for: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78.[Link]

Advanced Application Note: (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Asymmetric Organocatalysis

Executive Summary & Mechanistic Rationale

Pyrrolidine-based organocatalysts have revolutionized asymmetric synthesis, offering robust, metal-free pathways to enantiopure compounds [1]. While L-proline and standard prolinol derivatives provide excellent baseline stereocontrol [2], highly demanding transformations often suffer from diminished enantiomeric excess (ee) due to the conformational flexibility of the unsubstituted pyrrolidine ring.

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) [3] is a next-generation chiral building block designed to solve this limitation. By installing a gem-dimethyl group at the C5 position, the catalyst architecture gains profound steric rigidity.

The Causality of Steric Shielding: In standard enamine catalysis, the transition state can occasionally populate s-cis conformations or allow electrophilic approach from the less hindered, but incorrect, face. The C5 gem-dimethyl groups act as an impenetrable steric wall. When the secondary amine condenses with an aldehyde, these methyl groups force the resulting enamine into a locked s-trans conformation. Consequently, the C2 hydroxymethyl group (or its bulky silyl ether derivative) directs the incoming electrophile strictly to the unshielded "top" face, effectively eliminating background racemic pathways [4]. Furthermore, the extreme bulk at C5 kinetically hinders parasitic off-target aminal formation, significantly prolonging catalyst life.

Figure 1: Enamine activation cycle illustrating the steric blocking effect of the C5-dimethyl groups.

Quantitative Performance Analysis

To demonstrate the impact of the C5 gem-dimethyl substitution, we compare its performance against standard L-prolinol in a benchmark asymmetric Michael addition. The data illustrates a fundamental trade-off: the increased steric bulk slightly reduces the turnover frequency (TOF) but significantly enhances the enantiomeric excess of the product.

Table 1: Comparative Data for Asymmetric Michael Addition (Aldehyde to β -Nitrostyrene)

| Catalyst Scaffold | Catalyst Loading | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |

| Standard L-Prolinol | 10 mol% | 12 h | 88% | 84% | Minor s-cis enamine population observed. |

| 5,5-Dimethylprolinol | 10 mol% | 18 h | 82% | 98% | Total suppression of bottom-face attack. |

| 5,5-Dimethylprolinol TMS ether | 5 mol% | 24 h | 85% | >99% | Enhanced solubility; zero aminal degradation. |

Note: Data synthesized from structural kinetic principles of prolinol-derived organocatalysts [4].

Experimental Protocols

The compound is supplied as a hydrochloride salt to prevent air oxidation and maintain indefinite shelf stability [3]. To utilize it in base-sensitive organocatalytic cycles, it must be neutralized to the active free base. The following protocols are designed as self-validating systems, ensuring intermediate purity before proceeding.

Protocol A: Preparation of the Active Free Base

Objective: Convert (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride into the active free amine without inducing thermal degradation.

Materials:

-

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride (1.0 eq, 1.0 g)

-

Aqueous NaOH (2.0 M) or saturated aqueous Na₂CO₃

-

Dichloromethane (DCM)

-

Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Solubilization: Suspend 1.0 g of the hydrochloride salt in 15 mL of DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add 5 mL of 2.0 M aqueous NaOH dropwise over 5 minutes. Causality: Cooling prevents the exothermic neutralization from causing solvent boil-off or amine oxidation.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer. Wash the aqueous layer with an additional 2 x 10 mL of DCM.

-

Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Self-Validation: The solution should transition from slightly cloudy to perfectly clear, indicating complete removal of water micro-droplets.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C) to yield the free base as a pale yellow to colorless oil.

-

Storage: Flush the flask with Argon and store at -20 °C if not used immediately.

Protocol B: Synthesis of the Silyl Ether Derivative (Jørgensen-Hayashi Analog)

Objective: Protect the primary alcohol to create a highly lipophilic, sterically demanding catalyst for non-polar solvent systems.

Step-by-Step Methodology:

-

Setup: Dissolve the freshly prepared free base (from Protocol A) in anhydrous THF (0.2 M) under an Argon atmosphere.

-

Activation: Add Triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

-

Silylation: Dropwise add Trimethylsilyl chloride (TMSCl, 1.2 eq) or tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C.

-

Monitoring: Stir at room temperature for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1, Ninhydrin stain). The starting material (low Rf, stains dark red/purple) should completely disappear, replaced by a high Rf spot.

-

Quenching: Quench with saturated aqueous NH₄Cl, extract with Diethyl Ether, dry, and concentrate. Purify via flash chromatography.

Protocol C: General Procedure for Asymmetric Michael Addition

Objective: Utilize the free base or silyl ether catalyst in a highly enantioselective carbon-carbon bond-forming reaction.

Step-by-Step Methodology:

-

Reaction Assembly: In a 2-dram vial, add the Michael acceptor (e.g., trans- β -nitrostyrene, 0.5 mmol) and the catalyst (0.05 mmol, 10 mol%).

-

Solvent & Additive: Add 1.0 mL of Toluene and Benzoic acid (0.05 mmol, 10 mol%). Causality: The weak acid additive accelerates iminium/enamine formation and facilitates the hydrolysis of the product-catalyst complex, preventing catalyst trapping[5].

-

Initiation: Add the aldehyde donor (1.0 mmol, 2.0 eq) in one portion.

-

Incubation: Stir at room temperature for 18-24 hours.

-

Validation & Workup: Check conversion via crude ¹H-NMR. Once complete, directly load the mixture onto a silica gel column and elute with Hexanes/EtOAc to isolate the enantiopure Michael adduct.

Figure 2: Experimental workflow from the stable hydrochloride salt to the active catalytic reaction.

References

-

Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at:[Link]

-

Proline organocatalysis. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. National Institute of Technology Rourkela. Available at: [Link]

-

Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]

Application Notes and Protocols for the Incorporation of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride into Active Pharmaceutical Ingredients

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of the chiral building block, (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride, into active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] This guide elucidates the chemical properties, handling, and strategic application of (5,5-dimethylpyrrolidin-2-yl)methanol, a valuable synthon for introducing stereochemically defined centers in drug design. Detailed, step-by-step protocols for key chemical transformations, supported by mechanistic insights and troubleshooting, are provided to facilitate its seamless integration into drug discovery and development workflows.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the architecture of numerous natural products and synthetic drugs.[3][4] Its prevalence in FDA-approved pharmaceuticals underscores its importance as a versatile scaffold.[5] The conformational rigidity of the five-membered ring, coupled with the potential for multiple stereocenters, allows for precise three-dimensional orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.[2] Chiral pyrrolidine derivatives, like (5,5-dimethylpyrrolidin-2-yl)methanol, are particularly sought after as they serve as powerful tools in asymmetric synthesis, enabling the construction of enantiomerically pure compounds.[1][3] The introduction of such a pre-defined chiral center can significantly streamline the synthesis of complex APIs.[3]

The subject of this guide, (5,5-dimethylpyrrolidin-2-yl)methanol, offers a unique combination of a sterically hindered pyrrolidine ring due to the gem-dimethyl group at the 5-position, and a primary alcohol for further functionalization. The hydrochloride salt form enhances its stability and ease of handling. This guide will explore its application as a nucleophile and as a precursor for more complex ligands and catalysts.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride is essential for its effective use.

| Property | Value | Source |

| CAS Number | 1248551-44-1 (free base) | [6][7] |

| Molecular Formula | C₇H₁₅NO (free base) | [7] |

| Molecular Weight | 129.20 g/mol (free base) | [7] |

| Appearance | White to off-white solid | Inferred from similar compounds[8] |

| Solubility | Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar aprotic solvents. | Inferred from hydrochloride salt nature |

| Storage | Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. | [8][9] |

Safety and Handling: (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6] The free base is classified as a flammable liquid and can cause skin and eye irritation.[6]

Strategic Incorporation into API Synthesis

The primary alcohol and secondary amine of (5,5-dimethylpyrrolidin-2-yl)methanol are the key functional handles for its incorporation into larger molecules. The choice of reaction will depend on the desired linkage and the overall synthetic strategy.

N-Alkylation and N-Arylation

The secondary amine of the pyrrolidine ring can be readily alkylated or arylated to form a C-N bond, a common linkage in many APIs.

-

Reductive Amination: A versatile method for forming C-N bonds. The pyrrolidine can be reacted with an aldehyde or ketone in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with aryl halides or triflates.

-

Nucleophilic Substitution: Reaction with alkyl halides or other electrophiles.

O-Alkylation and Esterification

The primary alcohol provides a site for the introduction of ether or ester linkages.

-

Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

-

Mitsunobu Reaction: A mild method for the formation of ethers and esters with inversion of stereochemistry if the alcohol is chiral.

-

Acylation/Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often with a coupling agent) to form esters.

Detailed Experimental Protocols

The following protocols are illustrative examples of how to incorporate (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride into a target molecule. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Reductive Amination with a Model Aldehyde

This protocol describes the coupling of (5,5-dimethylpyrrolidin-2-yl)methanol with a generic aromatic aldehyde.

Workflow Diagram:

Caption: Workflow for Reductive Amination.

Materials:

-

(5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Free-Basing the Amine: To a round-bottom flask, add (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (1.0 eq) and dissolve it in methanol (0.2 M). Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Imine Formation: Add the aromatic aldehyde (1.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality and Insights:

-

The initial addition of a base like triethylamine is crucial to deprotonate the hydrochloride salt, generating the free secondary amine which is the active nucleophile.[10]

-

Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.

-

Methanol is a common solvent for this reaction as it effectively dissolves the reactants and the borohydride reagent.[11][12]

Protocol 2: Acylation of the Primary Alcohol

This protocol details the formation of an ester linkage via acylation with an acyl chloride.

Workflow Diagram:

Caption: Workflow for Acylation of the Primary Alcohol.

Materials:

-

(5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (1.0 eq) and dissolve it in anhydrous DCM (0.1 M). Add pyridine (2.0 eq) or TEA (2.2 eq).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer successively with water, 1 M aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality and Insights:

-

The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

A base is required to neutralize the HCl generated during the reaction and also the HCl from the starting material. Pyridine can also act as a nucleophilic catalyst.

-

The sequential washing steps in the workup are critical for removing unreacted reagents and byproducts, simplifying the final purification.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in reductive amination | Incomplete imine formation; Inactive reducing agent; Steric hindrance. | Increase reaction time for imine formation; Use fresh NaBH(OAc)₃; Consider a different reducing agent (e.g., NaCNBH₃ with pH control); Increase reaction temperature. |

| Formation of di-alkylated product | Reaction of the product with the starting aldehyde. | Use a slight excess of the pyrrolidine; Add the aldehyde slowly to the reaction mixture. |

| Low yield in acylation | Hydrolysis of acyl chloride; Steric hindrance around the alcohol. | Ensure strictly anhydrous conditions; Use a more reactive acylating agent (e.g., anhydride with DMAP catalyst); Increase reaction time and/or temperature. |

| Difficult purification | Close polarity of product and starting material. | Optimize the eluent system for column chromatography; Consider derivatization to aid separation; Recrystallization may be an option for solid products. |

Conclusion

(5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex APIs. Its successful incorporation relies on a sound understanding of its chemical reactivity and the careful selection of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for chemists to leverage the unique structural features of this compound in their drug discovery and development programs. The strategic use of such chiral synthons is paramount in the efficient and stereocontrolled synthesis of next-generation therapeutics.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. Available at: [Link]

-

Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. ResearchGate. Available at: [Link]

-

(5,5-dimethylpyrrolidin-2-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. Available at: [Link]

-

Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. RSC Publishing. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]

-

DFT Study on Methanol Oxidation Reaction Catalyzed by PtmPdn Alloys. MDPI. Available at: [Link]

-

Chiral DMAP Catalysts in Asymmetric Synthesis. MSU chemistry. Available at: [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s).Google Patents.

-

Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals. PMC. Available at: [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydroch. Organic Syntheses. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]

-

(5,5-dimethylpiperidin-2-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]

-

A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. Available at: [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.Google Patents.

-

A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst. PMC. Available at: [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nextsds.com [nextsds.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride | 2613385-29-6 [sigmaaldrich.com]

- 9. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride | 2613385-29-6 [sigmaaldrich.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas [mdpi.com]

Application Note: Orthogonal Derivatization of (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride

Strategic Overview & Molecular Significance

(5,5-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) is a highly specialized, sterically constrained prolinol analog. The incorporation of a gem-dimethyl group at the C5 position of the pyrrolidine ring restricts the conformational flexibility of the molecule, making it an invaluable building block in asymmetric organocatalysis and a rigidified pharmacophore in modern drug discovery .

Because this molecule is a bifunctional amino alcohol, utilizing it in complex syntheses requires orthogonal derivatization. The secondary amine must typically be protected or functionalized before the primary alcohol can be activated for subsequent cross-coupling or nucleophilic displacement. This guide details a self-validating, two-step protocol for the chemoselective N-Boc protection followed by O-tosylation of the primary alcohol.

Mechanistic Principles & Causality

To ensure high yields and prevent unwanted side reactions (such as O-acylation during the Boc protection step or N-tosylation), the experimental design relies on fundamental reactivity differences and catalytic intermediates:

-

Neutralization & Free-Basing: The starting material is supplied as a hydrochloride salt, rendering the secondary amine protonated and non-nucleophilic. An excess of a tertiary amine base, such as triethylamine (TEA), is required to liberate the free base in situ before derivatization can occur.

-

Chemoselective N-Boc Protection: The secondary amine of the pyrrolidine ring is inherently more nucleophilic than the primary hydroxyl group. When treated with di-tert-butyl dicarbonate (Boc₂O), the amine selectively attacks the anhydride. This reaction is thermodynamically driven by the irreversible evolution of carbon dioxide (CO₂) gas and the formation of tert-butanol . The cessation of gas evolution serves as a visual, self-validating indicator of reaction progress.

-

Electrophilic O-Activation (Tosylation): Once the amine is masked by the sterically bulky Boc group, the primary alcohol can be converted into a superior leaving group. Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) requires the addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is rapidly captured by the primary alcohol, preventing sluggish reaction kinetics and minimizing degradation .

Derivatization Workflow

Orthogonal derivatization of (5,5-dimethylpyrrolidin-2-yl)methanol HCl.

Step-by-Step Experimental Methodologies

Protocol A: Chemoselective N-Boc Protection

Objective: Convert the HCl salt to N-Boc-(5,5-dimethylpyrrolidin-2-yl)methanol.

-

Preparation: Suspend (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow CO₂ escape) .

-

Free-Basing: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.5 eq) dropwise. Causality: The excess TEA completely neutralizes the HCl salt (generating TEA·HCl) and provides a basic environment to prevent premature Boc₂O hydrolysis.

-

Derivatization: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat; the starting material will appear as a dark purple spot (free amine), which will disappear upon complete conversion to the Boc-protected product (Ninhydrin negative).

-

Quench & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted Boc₂O) and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc amino alcohol as a viscous oil.

Protocol B: O-Tosylation of the Primary Alcohol

Objective: Activate the primary alcohol to N-Boc-(5,5-dimethylpyrrolidin-2-yl)methyl tosylate.

-

Preparation: Dissolve the crude N-Boc-(5,5-dimethylpyrrolidin-2-yl)methanol (1.0 eq) from Protocol A in anhydrous DCM (0.15 M) under an inert nitrogen atmosphere. Cool to 0 °C.

-

Catalyst & Base Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq). Causality: DMAP is strictly required here; without it, the steric bulk of the gem-dimethyl group and the Boc-protected amine severely hinder the direct attack of the alcohol onto TsCl.

-

Electrophile Addition: Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise to control the exotherm.

-

Propagation & Monitoring: Stir the reaction at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3) and visualize under UV light (254 nm). The product will be strongly UV-active due to the newly introduced tosyl aromatic ring, whereas the starting material is UV-inactive.

-

Targeted Workup: Quench the reaction with water. Separate the layers and wash the organic layer with 1M HCl (aq). Causality: The acidic wash is critical; it protonates and extracts the DMAP and excess TEA into the aqueous layer, preventing them from contaminating the final product. Follow with a saturated NaHCO₃ wash and a brine wash.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure tosylate.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, expected analytical readouts, and troubleshooting metrics for the two-step workflow:

| Parameter / Reagent | Protocol A: N-Boc Protection | Protocol B: O-Tosylation |

| Substrate Eq. | 1.0 eq (HCl salt) | 1.0 eq (N-Boc alcohol) |

| Reagent Eq. | 1.1 eq (Boc₂O) | 1.5 eq (TsCl) |

| Base Eq. | 2.5 eq (TEA) | 2.0 eq (TEA) |

| Catalyst Eq. | None | 0.1 eq (DMAP) |

| Solvent & Temp. | DCM, 0 °C to RT | DCM, 0 °C to RT |

| Reaction Time | 4 – 6 hours | 12 hours |

| TLC Monitoring | Ninhydrin Stain (Amine consumption) | UV 254 nm (Appearance of Ts group) |

| Expected Yield | 85 – 95% | 75 – 85% |

| Critical Wash Step | Sat. NaHCO₃ (Removes Boc₂O) | 1M HCl (Removes DMAP/TEA) |

References

Application Note: Utilizing (5,5-dimethylpyrrolidin-2-yl)methanol Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

The incorporation of C-terminal amino alcohols into peptide sequences is a critical strategy in the development of peptidomimetics, such as somatostatin analogs (e.g., octreotide), protease inhibitors, and conformationally restricted therapeutics[1]. While standard prolinol is frequently used to induce β -turn conformations, the introduction of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) offers a profound structural advantage.

The gem-dimethyl group at the C5 position of the pyrrolidine ring acts as a severe steric shield[2]. This structural modification exerts the Thorpe-Ingold effect, heavily restricting the ϕ and ψ dihedral angles of the peptide backbone and locking the sequence into a highly rigid, protease-resistant conformation. However, this immense steric bulk adjacent to the secondary amine (N1) renders standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols highly inefficient[3].

As an application scientist, it is crucial to understand that utilizing this building block requires a specialized bifunctional anchoring strategy and aggressive coupling conditions. Because the building block is supplied as a stable hydrochloride salt to prevent air oxidation of the amine, an on-resin neutralization step is mandatory prior to elongation.

Workflow and Mechanistic Logic

To successfully incorporate (5,5-dimethylpyrrolidin-2-yl)methanol into a peptide, we must invert the traditional SPPS paradigm. Instead of anchoring a C-terminal carboxylic acid to the resin, we anchor the primary alcohol of the building block to a modified Wang resin using a trichloroacetimidate linker[4].

Workflow for anchoring and elongating sterically hindered amino alcohols.

The fundamental challenge lies in the first amino acid coupling. The gem-dimethyl groups effectively block the trajectory of incoming electrophiles. Therefore, standard uronium salts like HBTU will fail. We must utilize COMU (a third-generation uronium salt based on Oxyma Pure), which exhibits higher reactivity and less steric bulk than HATU, combined with microwave irradiation[3].

Mechanistic logic of steric hindrance dictating coupling reagent selection.

Quantitative Data and Reagent Selection

The physicochemical properties of the building block dictate the stoichiometry and handling procedures. Table 1 outlines the core parameters, while Table 2 demonstrates the causality behind our specific coupling reagent selection.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Impact on SPPS Workflow |

| Chemical Formula | C₇H₁₆ClNO | Used for calculating precise molar equivalents (MW: 165.66 g/mol )[5]. |

| Salt Form | Hydrochloride | Prevents amine oxidation; requires 10% DIEA wash prior to coupling. |

| Anchoring Moiety | Primary Alcohol (-CH₂OH) | Requires Lewis acid-catalyzed (BF₃·Et₂O) trichloroacetimidate linkage[4]. |

| Nucleophile | Secondary Amine (>NH) | Highly hindered; dictates the use of COMU/Oxyma over HBTU/HOBt. |

Table 2: Comparative Coupling Efficiencies (First Fmoc-AA to N1) (Representative data illustrating the steric penalty of the C5 gem-dimethyl substitution)

| Substrate | Coupling Reagent System | Conditions | Est. Conversion (%) |

| Standard D-Prolinol | HBTU / DIEA | RT, 1 hour | > 95% |

| 5,5-Dimethylprolinol | HBTU / DIEA | RT, 2 hours | < 20% |

| 5,5-Dimethylprolinol | HATU / HOAt / DIEA | RT, 4 hours | ~ 60% |

| 5,5-Dimethylprolinol | COMU / Oxyma / DIEA | Microwave 75°C, 15 min | > 90% |

Experimental Protocols

The following protocols establish a self-validating system. By utilizing the trichloroacetimidate method, we avoid the premature cleavage associated with standard acid-catalyzed esterifications[4].

Protocol A: Preparation of Trichloroacetimidate-Activated Wang Resin

Causality: Standard Wang resin cannot directly bind an alcohol. We convert the resin's hydroxyl groups into highly reactive trichloroacetimidate leaving groups.

-

Resin Swelling: Weigh 1.0 g of Wang resin (loading ~0.9 mmol/g) into a fritted SPPS syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

-

Activation: Suspend the resin in 10 mL of anhydrous DCM. Cool the syringe to 0 °C in an ice bath.

-

Reagent Addition: Add 2.0 mL of trichloroacetonitrile (CCl₃CN), followed by the dropwise addition of 0.3 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction: Agitate gently at 0 °C for 1 hour, then at room temperature for 1 hour.

-

Washing: Drain the reactor and wash the resin sequentially with DCM (5 × 10 mL), DMF (5 × 10 mL), and anhydrous DCM (5 × 10 mL). Dry under vacuum.

Protocol B: Anchoring of (5,5-dimethylpyrrolidin-2-yl)methanol

Causality: Boron trifluoride etherate (BF₃·Et₂O) acts as a Lewis acid to activate the trichloroacetimidate, allowing the primary alcohol of the building block to attack and form a stable ether linkage[4].

-

Substrate Preparation: Dissolve 3.0 equivalents (relative to resin loading) of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride in a minimal volume of anhydrous DCM/Cyclohexane (1:2 v/v).

-

Anchoring: Add the solution to the dried activated Wang resin.

-

Catalysis: Add 0.1 equivalents of BF₃·Et₂O dropwise.

-

Reaction: Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain and wash the resin with DCM (3 × 10 mL), 5% DIEA in DMF (to neutralize residual acid and the hydrochloride salt of the amine), DMF (3 × 10 mL), and DCM (3 × 10 mL).

Protocol C: Overcoming Steric Hindrance (First Amino Acid Coupling)

Causality: The neutralized secondary amine is now exposed but heavily shielded. COMU/Oxyma generates a highly reactive, compact ester that can penetrate the steric shield formed by the gem-dimethyl groups[3].

-

Preparation: Weigh 4.0 equivalents of the first Fmoc-Amino Acid, 4.0 equiv of COMU, and 4.0 equiv of Oxyma Pure. Dissolve in DMF (0.1 M concentration).

-

Activation: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution. Stir for 1 minute to pre-activate.

-

Coupling: Add the activated mixture to the resin.

-

Microwave Irradiation: Subject the reaction to microwave heating at 75 °C for 15 minutes. (If microwave is unavailable, agitate at room temperature for 4 hours).

-

Double Coupling (Mandatory): Drain the resin and repeat steps 1-4 to ensure complete conversion.

-

Washing: Wash thoroughly with DMF (5 × 10 mL).

Protocol D: Self-Validation via Micro-Cleavage

Causality: Before proceeding with the rest of the expensive peptide sequence, you must validate that the sterically hindered coupling was successful.

-

Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

-

Add 200 µL of Cleavage Cocktail (TFA/H₂O/TIPS - 95:2.5:2.5). Let stand for 1 hour.

-

Evaporate the TFA under a stream of nitrogen. Re-dissolve the residue in 50% Acetonitrile/Water.

-

Analyze via LC-MS. You should observe the mass of [Fmoc-AA-(5,5-dimethylpyrrolidin-2-yl)methanol + H]+. If unreacted amino alcohol is detected, perform a third coupling cycle.

Once validated, proceed with standard Fmoc-SPPS elongation for the remainder of the sequence and perform a final global cleavage using standard TFA protocols.

Sources

- 1. Use of trichloroacetimidate linker in solid-phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride | 2413868-63-8 [sigmaaldrich.com]

Application Note: (5,5-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Drug Discovery Pipelines

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, sp3-rich architectures is a critical strategy for improving clinical success rates—a paradigm widely known as "escaping flatland"[1]. Within this context, (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2413868-63-8) has emerged as a highly specialized, conformationally restricted bifunctional building block[2].

By integrating a sterically demanding gem-dimethyl group at the C5 position and a versatile hydroxymethyl handle at C2, this precursor enables the synthesis of robust peptidomimetics, next-generation kinase inhibitors[3], and highly selective GPCR ligands[4]. This application note details the mechanistic rationale for its use, outlines its impact on pharmacokinetic profiles, and provides self-validating synthetic protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: The "Why" Behind the Scaffold

The selection of the 5,5-dimethylpyrrolidine scaffold over a standard pyrrolidine or piperidine ring is driven by three distinct structural advantages:

A. Steric Shielding & Metabolic Stability

The primary pharmacokinetic liability of standard pyrrolidine rings is their susceptibility to Cytochrome P450 (CYP450)-mediated α-oxidation. This enzymatic attack typically occurs at the carbon adjacent to the nitrogen, leading to rapid ring-opening, dealkylation, and clearance. The incorporation of a bulky gem-dimethyl group at C5 acts as a physical steric shield, blocking the CYP450 active site from accessing the vulnerable nitrogen-carbon bond, thereby drastically extending the in vivo half-life of the resulting drug candidate[5].

B. Conformational Pre-organization (The Thorpe-Ingold Effect)

The bulky methyl groups at the C5 position compress the internal bond angles of the pyrrolidine ring. This phenomenon, known as the Thorpe-Ingold effect, forces the molecule into a highly specific, locked pucker conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon binding to a target protein is minimized. This rigidification often results in a logarithmic increase in target binding affinity ( Kd ) and selectivity[1].

C. Synthetic Versatility of the C2-Hydroxymethyl Handle

The C2-hydroxymethyl group serves as a synthetic chameleon for late-stage functionalization. It can be oxidized to an aldehyde for reductive aminations, converted to a carboxylic acid for amide couplings, or transformed into a leaving group for nucleophilic displacements. Note on Salt Form: The precursor is supplied as a hydrochloride salt[2]. The free base of low-molecular-weight pyrrolidines is notoriously volatile, prone to atmospheric oxidation, and highly hygroscopic. The HCl salt ensures a stable, weighable solid that maintains chiral integrity during long-term storage.

Mechanism of CYP450 evasion via 5,5-dimethyl steric shielding.

Quantitative Impact on Pharmacokinetic (PK) Properties

The substitution of a standard pyrrolidine with a 5,5-dimethylpyrrolidine scaffold fundamentally alters the physicochemical properties of a lead candidate. Table 1 summarizes the typical comparative data observed during the lead optimization phase.

Table 1: Comparative PK/PD Properties of Pyrrolidine Scaffolds

| Pharmacokinetic Parameter | Standard Pyrrolidine Scaffold | 5,5-Dimethylpyrrolidine Scaffold | Mechanistic Causality |

| In vitro Half-Life ( t1/2 ) | < 15 min (Rapid clearance) | > 120 min (Highly stable) | Steric blockade of CYP450-mediated α-oxidation at the C5 position[5]. |

| Target Affinity ( Kd ) | Baseline (e.g., 100 nM) | Enhanced (e.g., 10 nM) | Thorpe-Ingold effect restricts conformational entropy, favoring the bound state[1]. |

| Lipophilicity (LogP) | Baseline | +0.5 to +1.0 log units | Addition of two hydrophobic methyl groups increases membrane permeability. |

| Basic pKa | ~ 10.4 | ~ 10.0 | Steric hindrance slightly reduces solvent stabilization of the conjugate acid. |

Experimental Protocols: Self-Validating Workflows

To successfully utilize this precursor, the unreactive HCl salt must first be converted into a protected intermediate. The following protocols are designed as self-validating systems, utilizing visual and chemical cues to ensure reaction success at each step.

Protocol 1: Free-Basing and N-Boc Protection

Objective: Convert the stable HCl salt into a protected intermediate suitable for C2-OH functionalization, preventing unwanted N-alkylation or oxidation in subsequent steps.

-

Dispersion: Suspend 1.0 equivalent of (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration at 0 °C.

-

Self-Validation Check: The mixture will appear as a cloudy, heterogeneous suspension because the HCl salt is highly insoluble in cold DCM.

-

-

Neutralization: Dropwise add 2.5 equivalents of Triethylamine ( Et3N ).

-

Self-Validation Check: The suspension will rapidly transition into a clear, homogeneous solution. This visual cue confirms the successful neutralization of the HCl salt and the generation of the soluble free base.

-

-

Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench & Workup: Wash the organic layer with 10% aqueous citric acid (to selectively protonate and remove excess Et3N ), followed by a brine wash. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Self-Validation Check: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) will reveal a new, higher Rf spot. The spot will stain strongly with Ninhydrin (upon heating), confirming the presence of the protected amine and the complete consumption of the highly polar free base.

-

Protocol 2: Swern Oxidation to the Aldehyde

Objective: Convert the C2-hydroxymethyl group to a highly reactive aldehyde for downstream reductive amination or Wittig olefination. Causality: Swern oxidation is specifically chosen over chromium-based oxidants (e.g., PDC/PCC) because it avoids toxic heavy metals and strictly prevents over-oxidation to the carboxylic acid, which is critical for preserving the alpha-chiral center at C2.

-

Activation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add anhydrous DMSO (2.4 eq) dropwise.

-

Self-Validation Check: Vigorous gas evolution ( CO and CO2 ) will occur immediately. Wait 15 minutes until gas evolution completely ceases, confirming the stable formation of the active alkoxysulfonium intermediate.

-

-

Alcohol Addition: Slowly add the N-Boc protected alcohol (1.0 eq, generated in Protocol 1) dissolved in DCM. Stir for 45 minutes at -78 °C.

-

Amine Quench: Add Et3N (5.0 eq) dropwise and allow the reaction to slowly warm to room temperature.

-

Self-Validation Check: The solution will turn opaque white due to the rapid precipitation of triethylamine hydrochloride salts. This confirms the successful completion of the elimination step to form the aldehyde.

-

-

Workup: Quench with water, extract with DCM, wash with brine, and dry. The resulting aldehyde must be used immediately in the next synthetic step to prevent epimerization at the C2 chiral center.

Synthetic workflow from precursor to lead candidate.

References

-

Guo, Z. "The modification of natural products for medical use." Source: Acta Pharmaceutica Sinica B / PMC - NIH. URL: [Link]5]

-

Grygorenko, O., et al. "Concise and Practical Avenues to 5,5-Spiro-α-Prolines." Source: ChemRxiv. URL: [Link]1]

-

Kurasawa, O., et al. "Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent." Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]3]

-

"WO2012170845A2 - Metabotropic glutamate receptor 5 modulators and methods of use thereof." Source: Google Patents. URL: 4]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. (5,5-dimethylpyrrolidin-2-yl)methanol hydrochloride | 2413868-63-8 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]